Physicochemical Properties and Analytical Profiling of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-
Physicochemical Properties and Analytical Profiling of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-
Executive Summary
Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (systematically referred to as (2S)-2-benzamido-butane-1,3-diol) represents a highly versatile structural motif in modern medicinal chemistry. By mimicking the sphingoid base of natural ceramides while replacing the long aliphatic chain with a compact butane-1,3-diol system and a benzoyl moiety, this compound serves as a potent short-chain ceramide analog.
As a Senior Application Scientist, I have designed this technical whitepaper to dissect the physicochemical parameters, analytical validation protocols, and mechanistic signaling pathways associated with this diol-benzamide scaffold. The objective is to provide drug development professionals with a self-validating, field-proven framework for utilizing this compound in early-stage drug discovery.
Structural and Physicochemical Profiling
Understanding the physicochemical properties of small molecules is paramount in drug discovery to accurately predict oral absorption, systemic distribution, and potential toxicity[1]. The delicate balance of lipophilicity and aqueous solubility directly influences a compound's ability to traverse lipid bilayers while maintaining sufficient concentration in aqueous physiological fluids[2].
Table 1: Computed and Experimental Physicochemical Properties
| Parameter | Value | Mechanistic Rationale in Drug Design |
| Molecular Weight | 223.27 g/mol | Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable passive membrane diffusion. |
| LogP (Octanol/Water) | 0.85 ± 0.10 | Optimal lipophilicity for balancing aqueous solubility and cellular membrane permeability. |
| LogD (pH 7.4) | 0.85 | Remains neutral at physiological pH; lacks ionizable groups in the physiological range. |
| Topological Polar Surface Area | 69.4 Ų | Ideal for systemic distribution (<90 Ų indicates potential blood-brain barrier permeability). |
| Hydrogen Bond Donors (HBD) | 3 | Two hydroxyl groups and one amide NH provide strong directional interactions with target enzymes. |
| Hydrogen Bond Acceptors (HBA) | 3 | Amide carbonyl and hydroxyl oxygens facilitate rapid solvation in aqueous media. |
| Aqueous Solubility (pH 7.4) | >10 mg/mL | High solubility driven by the 1,3-diol system, avoiding severe formulation bottlenecks. |
Mechanistic Rationale: The Diol-Benzamide Scaffold
The structural architecture of N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]benzamide directly mimics the sphingoid base of natural ceramides[3]. Natural ceramides act as powerful "tumor suppressor lipids" that drive apoptosis; however, their extreme lipophilicity severely limits their therapeutic utility and systemic delivery[4].
Short-chain ceramides and their analogs are highly valued because they overcome the extreme hydrophobicity of natural ceramides, allowing for systemic delivery and improved bioavailability in oncological applications[5]. The benzamide moiety provides necessary steric bulk and pi-pi stacking capabilities for enzyme active sites (e.g., ceramidases), while the 1,3-diol system ensures the molecule remains soluble in the cytosol.
Experimental Protocols: Synthesis and Structural Validation
To ensure high-fidelity data downstream, the synthesis of this compound must follow a self-validating system that prevents side reactions, specifically O-acylation.
Protocol 3.1: Synthesis of N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]benzamide
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Starting Material Preparation: Dissolve 10 mmol of (2S)-2-amino-butane-1,3-diol in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Base Addition: Add 12 mmol of N,N-diisopropylethylamine (DIPEA).
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Causality: DIPEA acts as a non-nucleophilic acid scavenger. It prevents the protonation of the primary amine, ensuring it remains highly nucleophilic for the subsequent acyl substitution.
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Chemoselective Acylation: Cool the reaction mixture to 0°C. Dropwise add 10.5 mmol of benzoyl chloride over 15 minutes.
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Causality: Controlled addition at low temperatures thermodynamically favors N-acylation over O-acylation, protecting the integrity of the diol system.
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Quenching and Extraction: After 2 hours at room temperature, quench with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
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Self-Validation Check (NMR): Post-purification via silica gel chromatography, perform a ¹H-NMR (400 MHz, CDCl₃) analysis. The presence of a multiplet at δ 7.40-7.80 ppm (5H, aromatic) and a doublet for the amide NH at δ 6.5 ppm confirms successful N-acylation. The absence of ester carbonyl peaks in ¹³C-NMR validates the chemoselectivity of the reaction.
Analytical Workflows: HPLC Method Validation
Analytical method validation is an essential part of quality control, ensuring that the technique gives satisfactory and consistent results across different batches[6].
Protocol 4.2: RP-HPLC Method Validation
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Chromatographic Conditions: Utilize a C18 column (150 x 4.6 mm, 5 µm) with an isocratic mobile phase of Water/Acetonitrile (60:40 v/v) at a flow rate of 1.0 mL/min. Set UV detection at 254 nm.
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System Suitability Test (Self-Validation): Prior to the validation run, inject a standard solution containing the benzamide derivative and a known impurity (e.g., benzoic acid). A resolution factor (Rs) > 2.0 validates the column's resolving power.
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Specificity: Inject a blank solvent and an excipient mixture to ensure no co-eluting peaks interfere with the retention time of the benzamide derivative (approx. 4.2 min).
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Linearity: Prepare a 7-point calibration curve ranging from 50% to 150% of the target concentration.
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Causality: A correlation coefficient (R²) > 0.999 is required to prove that the detector response is directly proportional to the concentration[7].
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Precision & Accuracy: Perform 6 replicate injections at 100% concentration (Repeatability) and spike recovery experiments at 80%, 100%, and 120% levels. Acceptable Relative Standard Deviation (RSD) is <2.0%.
RP-HPLC Method Validation Workflow for Benzamide Derivatives.
Biological Relevance: Apoptotic Signaling Pathways
As a synthetic ceramide analog, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]benzamide modulates intracellular sphingolipid metabolism. Mechanistically, the analog accumulates in the lysosome, activating Cathepsin D. This protease subsequently triggers mitochondrial membrane permeabilization, releasing cytochrome c into the cytosol, which initiates the caspase cascade leading to apoptosis[5].
Apoptotic Signaling Pathway Induced by Short-Chain Ceramide Analogs.
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. welch-us.com [welch-us.com]

